![molecular formula C14H11N5O3S B8062832 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoic acid](/img/structure/B8062832.png)
4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoic acid is a complex organic compound that features a purine ring system linked to a benzoic acid moiety through a sulfanylacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Derivative: The purine ring system can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the sulfanylacetyl-purine derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The sulfanyl and acetyl groups can play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(9H-purin-6-ylsulfanyl)butanoic acid hydrochloride: Similar structure but with a butanoic acid moiety instead of benzoic acid.
(9H-Purin-6-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoic acid is unique due to the presence of both the purine ring and the benzoic acid moiety, which can confer distinct chemical and biological properties
属性
IUPAC Name |
4-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3S/c20-10(19-9-3-1-8(2-4-9)14(21)22)5-23-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,19,20)(H,21,22)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOCVJYQPZIKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
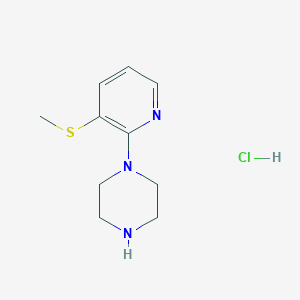

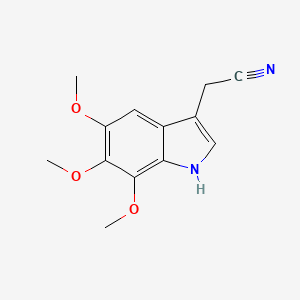
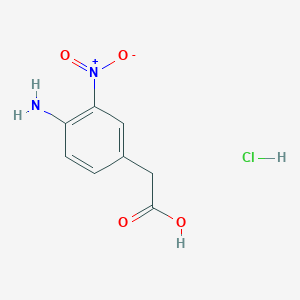
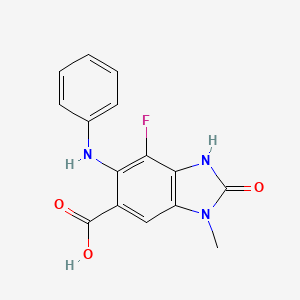
![3-[[4-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B8062778.png)
![2-[[4-(4-Acetamidophenoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062784.png)
![2-[[4-[4-[(2-Carboxycyclohexanecarbonyl)amino]-2-propan-2-ylphenoxy]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062793.png)
![2-[[4-[4-[(2-Carboxycyclohexanecarbonyl)amino]-3-methylphenoxy]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062797.png)
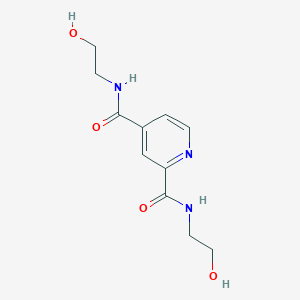
![4-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfamoyl]butanoic acid](/img/structure/B8062815.png)
![6-chlorospiro[2H-naphthalene-1,3'-piperidine]](/img/structure/B8062818.png)
![2-(5-Nitrobenzo[d]thiazol-2-ylthio)acetic acid](/img/structure/B8062823.png)
![3-amino-6-(4-chlorophenyl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8062825.png)
